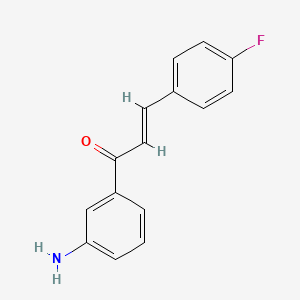

(2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

説明

(2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one is an organic compound with the following chemical formula: C₁₅H₁₁FN₂O . It belongs to the class of aryl ketones and exhibits both aromatic and conjugated double bond features. The compound’s systematic name indicates its structural arrangement, where the double bond (E) is between the second and third carbon atoms in the prop-2-en-1-one moiety.

Synthesis Analysis

The synthesis of this compound involves several methods, including Claisen-Schmidt condensation , Knoevenagel condensation , or Horner-Wadsworth-Emmons reaction . These reactions allow for the formation of the enone functionality by coupling an aldehyde or ketone with an α,β-unsaturated carbonyl compound. The choice of reagents and conditions influences the stereochemistry (E or Z) of the double bond.

Molecular Structure Analysis

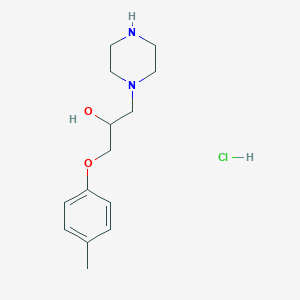

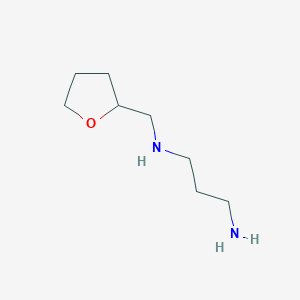

The molecular structure of (2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one consists of:

- A central prop-2-en-1-one core with a conjugated double bond.

- A 3-aminophenyl group attached to one end.

- A 4-fluorophenyl group attached to the other end.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

- Nucleophilic addition : The amino group can react with electrophiles, leading to functionalization.

- Arylation : The phenyl groups can participate in electrophilic aromatic substitution reactions.

- Reduction : The carbonyl group can be reduced to an alcohol.

- Michael addition : The double bond can react with nucleophiles.

Physical And Chemical Properties Analysis

- Melting point : Investigate the temperature at which the compound transitions from solid to liquid.

- Solubility : Assess its solubility in various solvents (polar, nonpolar).

- Stability : Consider its stability under different conditions (light, temperature, pH).

科学的研究の応用

-

Nonlinear Optical Applications

- A compound with a similar structure, (2E)-1-(4-aminophenyl)-3-(4-benzyloxyphenyl)-prop-2-en-1-one (APBPP), was synthesized and used for nonlinear optical applications .

- The compound was synthesized by base-catalyzed Claisen-Schmidt condensation method and crystals of APBPP were harvested using slow evaporation solution growth technique .

- The optical absorption study revealed that the grown crystalline chalcone exhibits a low cut-off wavelength at 450 nm .

- The experimental and theoretical investigations on NLO (Non linear Optical) studies suggest that the grown amino crystal is 115 times better than that of urea and exhibits reasonably high results than other chalcone derivatives reported .

Safety And Hazards

- Toxicity : Evaluate potential toxicity based on structural features.

- Handling precautions : Use appropriate protective equipment during synthesis and handling.

- Environmental impact : Assess its impact on ecosystems.

将来の方向性

Research avenues include:

- Biological assays : Investigate its effects on cell lines or organisms.

- Structure-activity relationship (SAR) studies: Modify the compound to enhance desired properties.

- Drug development : Explore its potential as a therapeutic agent.

Remember that this analysis is based on existing knowledge, and further research may uncover additional insights. Always consult relevant scientific literature for the most up-to-date information .

特性

IUPAC Name |

(E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-10H,17H2/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYOMUYFYVRVAP-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)C=CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N)C(=O)/C=C/C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde hydrochloride](/img/structure/B1388973.png)